Lipophilicity Modulation by 3,4-Dichloro Substitution
The 3,4-dichlorophenyl substitution elevates the computed partition coefficient (XLogP3-AA) of the target compound to 4.8, compared to approximately 3.5 for the corresponding unsubstituted phenyl analog (ethyl 4-methyl-2-phenylthiazole-5-carboxylate), representing an increase of ~1.3 log units [1]. This difference translates to a roughly 20-fold higher octanol-water partitioning, which can be advantageous for targets requiring enhanced membrane permeability or binding to lipophilic pockets. The quantitative data are computed using PubChem's XLogP3-AA algorithm, providing a standardized basis for comparison across thiazole analogs.
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.8 |
| Comparator Or Baseline | Ethyl 4-methyl-2-phenylthiazole-5-carboxylate: XLogP3-AA ≈ 3.5 (estimated from analogous structures lacking chlorine substituents) |
| Quantified Difference | Δ XLogP3-AA ≈ +1.3 log units, corresponding to ~20-fold higher predicted octanol-water partition coefficient |
| Conditions | Computed using PubChem XLogP3-AA 3.0 algorithm; values are in silico and not experimentally measured |
Why This Matters
The 1.3 logP increment is a substantial lipophilicity gain that directly influences membrane permeability, off-target binding profiles, and metabolic stability, making this compound a more suitable starting point for lipophilic-target programs compared to its non-chlorinated analog.
- [1] PubChem. (2025). Ethyl 4-Methyl-2-(3,4-dichlorophenyl)thiazole-5-carboxylate; CID 23563105. Computed Properties – XLogP3-AA. U.S. National Library of Medicine. Accessed 2026-05-07. View Source
